Cas no 24370-69-2 (Ethyl 5-hydroxy-1H-indole-3-carboxylate)

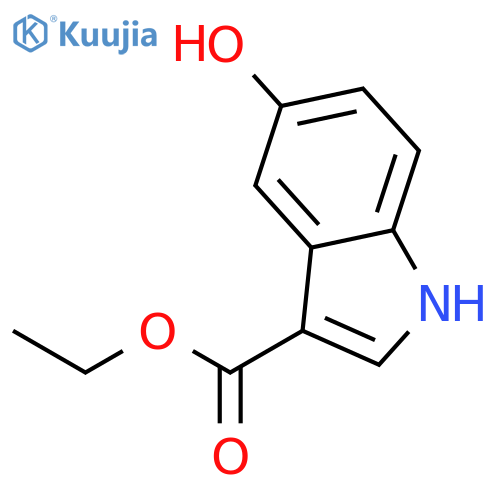

24370-69-2 structure

商品名:Ethyl 5-hydroxy-1H-indole-3-carboxylate

CAS番号:24370-69-2

MF:C11H11NO3

メガワット:205.209943056107

MDL:MFCD11617111

CID:1040571

PubChem ID:53639643

Ethyl 5-hydroxy-1H-indole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-hydroxy-1H-indole-3-carboxylate

- 1H-INDOLE-3-CARBOXYLIC ACID,5-HYDROXY-,ETHYL ESTER

- 5-Hydroxy-1H-indole-3-carboxylic acid,ethyl ester

- 5-hydroxy-indole-3-carboxylic acid ethyl ester

- AK103929

- ANW-64344

- CTK8C0213

- KB-43374

- SureCN2050904

- F18266

- CS-0361593

- A877950

- 1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester

- ZAA37069

- Ethyl5-hydroxy-1H-indole-3-carboxylate

- 24370-69-2

- SCHEMBL2050904

- DTXSID40705587

-

- MDL: MFCD11617111

- インチ: InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-12-10-4-3-7(13)5-8(9)10/h3-6,12-13H,2H2,1H3

- InChIKey: AFDVGUDDOURIQR-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CNC2=C1C=C(C=C2)O

計算された属性

- せいみつぶんしりょう: 205.07393

- どういたいしつりょう: 205.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 62.3Ų

じっけんとくせい

- PSA: 62.32

Ethyl 5-hydroxy-1H-indole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM146910-1g |

Ethyl 5-hydroxy-1H-indole-3-carboxylate |

24370-69-2 | 95% | 1g |

$729 | 2021-08-05 | |

| Ambeed | A445761-1g |

Ethyl 5-hydroxy-1H-indole-3-carboxylate |

24370-69-2 | 95+% | 1g |

$609.0 | 2024-04-20 | |

| eNovation Chemicals LLC | D516419-500mg |

1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |

24370-69-2 | 95% | 500mg |

$518 | 2025-02-27 | |

| TRC | E945853-25mg |

Ethyl 5-hydroxy-1H-indole-3-carboxylate |

24370-69-2 | 25mg |

$ 185.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D516419-250mg |

1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |

24370-69-2 | 95% | 250mg |

$348 | 2024-06-05 | |

| Chemenu | CM146910-1g |

Ethyl 5-hydroxy-1H-indole-3-carboxylate |

24370-69-2 | 95% | 1g |

$603 | 2024-07-28 | |

| Alichem | A199010071-1g |

Ethyl 5-hydroxy-1H-indole-3-carboxylate |

24370-69-2 | 95% | 1g |

$665.68 | 2023-09-02 | |

| TRC | E945853-2.5mg |

Ethyl 5-hydroxy-1H-indole-3-carboxylate |

24370-69-2 | 2.5mg |

$ 50.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | D516419-250mg |

1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |

24370-69-2 | 95% | 250mg |

$348 | 2025-02-27 | |

| eNovation Chemicals LLC | D516419-500mg |

1h-indole-3-carboxylicacid,5-hydroxy-,ethyl ester |

24370-69-2 | 95% | 500mg |

$518 | 2025-02-27 |

Ethyl 5-hydroxy-1H-indole-3-carboxylate 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

24370-69-2 (Ethyl 5-hydroxy-1H-indole-3-carboxylate) 関連製品

- 776-41-0(Ethyl indole-3-carboxylate)

- 6972-86-7(Ethyl 6-hydroxyquinoline-3-carboxylate)

- 927181-98-4(Ethyl 3-formyl-1H-indole-7-carboxylate)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:24370-69-2)Ethyl 5-hydroxy-1H-indole-3-carboxylate

清らかである:99%

はかる:1g

価格 ($):548.0